molecular formula C6H5NO2 B13556224 5-Ethynyl-3-methoxy-1,2-oxazole

5-Ethynyl-3-methoxy-1,2-oxazole

Cat. No.: B13556224
M. Wt: 123.11 g/mol
InChI Key: GBYCHMXLLDZGTO-UHFFFAOYSA-N
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Description

5-Ethynyl-3-methoxy-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethynyl group at the 5-position and a methoxy group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-3-methoxy-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methoxy-2-propyn-1-ol with nitrile oxides, which leads to the formation of the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-3-methoxy-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethynyl-3-methoxy-1,2-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-methoxy-1,2-oxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Similarly, its anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-3-methoxy-1,2-oxazole is unique due to the presence of both an ethynyl and a methoxy group, which can impart distinct chemical and biological properties. The ethynyl group can participate in various reactions, such as cycloadditions, while the methoxy group can influence the compound’s solubility and reactivity .

Properties

Molecular Formula

C6H5NO2

Molecular Weight

123.11 g/mol

IUPAC Name

5-ethynyl-3-methoxy-1,2-oxazole

InChI

InChI=1S/C6H5NO2/c1-3-5-4-6(8-2)7-9-5/h1,4H,2H3

InChI Key

GBYCHMXLLDZGTO-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)C#C

Origin of Product

United States

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